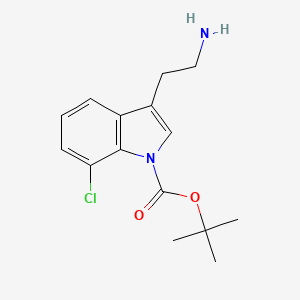
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, an aminoethyl side chain, and a chloro substituent on the indole ring, making it a versatile molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroindole, which can be obtained through the chlorination of indole.
Esterification: The 7-chloroindole is then subjected to esterification with tert-butyl chloroformate to form tert-butyl 7-chloroindole-1-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 3-(2-aminoethyl)-1H-indole-1-carboxylate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of 3-(2-aminoethyl)-1H-indole-1-carboxylate.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active indole derivatives.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The chloro substituent and indole ring contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
Tert-butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate: Lacks the chloro substituent, resulting in different chemical and biological properties.
Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate: Has the chloro substituent at a different position, affecting its reactivity and biological activity.
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate: Contains a bromo substituent instead of chloro, leading to variations in its chemical behavior.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate is unique due to the specific positioning of the chloro substituent on the indole ring, which influences its reactivity and biological interactions. This compound’s combination of functional groups makes it a valuable molecule for diverse applications in research and industry.
特性
分子式 |
C15H19ClN2O2 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC名 |
tert-butyl 3-(2-aminoethyl)-7-chloroindole-1-carboxylate |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-9-10(7-8-17)11-5-4-6-12(16)13(11)18/h4-6,9H,7-8,17H2,1-3H3 |
InChIキー |
FXKKUTUKJYBEMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)
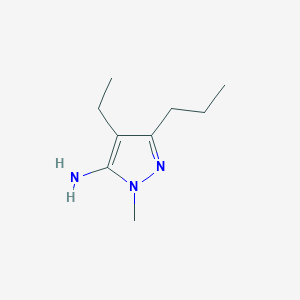
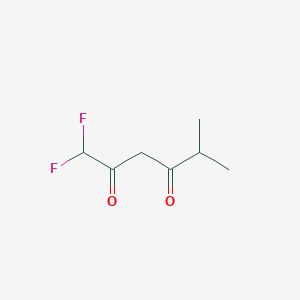
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)

![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)


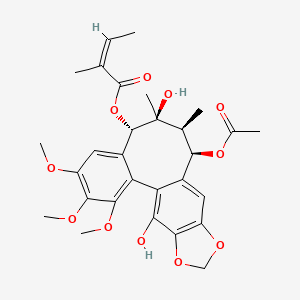
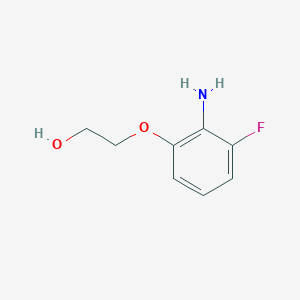
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13073169.png)
![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
